2-Butanone 2,4-Dinitrophenylhydrazone
Overview
Description
2-Butanone 2,4-Dinitrophenylhydrazone is an analytical standard . It has the empirical formula C10H12N4O4 and a molecular weight of 252.23 . It may be used as a quantitative calibration standard .
Synthesis Analysis
The synthesis of 2-Butanone 2,4-Dinitrophenylhydrazone involves the reaction of 2-Butanone with 2,4-Dinitrophenylhydrazine . The product of this reaction is the 2,4-Dinitrophenylhydrazone derivative of 2-Butanone .
Molecular Structure Analysis
The molecular structure of 2-Butanone 2,4-Dinitrophenylhydrazone can be represented by the InChI key WPWSANGSIWAACK-YRNVUSSQSA-N . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
2-Butanone 2,4-Dinitrophenylhydrazone is a DNPH-derivatized compound . DNPH-derivatized compounds are often used in the analysis of aldehydes and ketones . The reaction between 2-Butanone and 2,4-Dinitrophenylhydrazine results in the formation of 2-Butanone 2,4-Dinitrophenylhydrazone .
Physical And Chemical Properties Analysis
2-Butanone 2,4-Dinitrophenylhydrazone is an analytical standard with a molecular weight of 252.23 . It is suitable for techniques such as HPLC and gas chromatography (GC) . It is stored at temperatures between -10 to -25°C .
Scientific Research Applications
Isomerization and Decomposition in Quantitative Analysis
2-Butanone 2,4-Dinitrophenylhydrazone plays a crucial role in the quantitative analysis of ketones. Studies have shown that its use in acid-catalyzed conditions leads to the formation of both E- and Z-stereoisomers, impacting the accuracy of analysis. For instance, the equilibrium Z/E isomer ratios for 2-butanone-, 2-pentanone-, and 2-hexanone-2,4-dinitrophenylhydrazone were found to be significant, suggesting a need for minimal catalytic acid concentration during analysis for precise results (Uchiyama et al., 2007).
Atmospheric Analysis and Pollution Studies
This compound is instrumental in environmental science for measuring atmospheric levels of carbonyls. For example, it has been used to determine ambient levels of various carbonyls in the Los Angeles area during severe photochemical pollution episodes, aiding in understanding the impact of anthropogenic emissions and photochemical processes in polluted air (Grosjean, 1982).
Structural Analysis and Molecular Characterization
The 2,4-Dinitrophenylhydrazone derivative of acetone, closely related to 2-butanone 2,4-dinitrophenylhydrazone, has been studied for its molecular structure, revealing significant details like bond lengths and intramolecular hydrogen bonding. Such insights are crucial in understanding the chemical behavior and interactions of these compounds at the molecular level (Fronczek, 1994).
Identification in Food Science and Flavor Analysis
In food science, 2-butanone 2,4-dinitrophenylhydrazone is used for identifying volatile carbonyl compounds in various food products, like Cheddar cheese. This helps in understanding the flavor profiles and chemical composition of these foods, contributing to quality control and product development (Day et al., 1960).
Chromatographic Techniques
This compound is also crucial in chromatographic techniques for the separation and analysis of various compounds. Improved methods have been developed for the thin-layer chromatographic separation of 2,4-dinitrophenylhydrazones, demonstrating its utility in analytical chemistry (Jart & Bigler, 1966).
Mechanism of Action
Target of Action
2-Butanone 2,4-Dinitrophenylhydrazone, also known as 2-Butanone-2,4-DNPH , is a chemical compound with the molecular formula C10H12N4O4 . Its primary targets are carbonyl compounds, specifically aldehydes and ketones . These compounds play crucial roles in various biochemical processes, including energy metabolism and signal transduction.
Mode of Action
The compound interacts with its targets through a nucleophilic addition-elimination reaction . In this process, the 2,4-dinitrophenylhydrazine moiety of the compound first adds across the carbon-oxygen double bond of the target molecule (the addition stage). This interaction forms an intermediate compound, which then loses a molecule of water (the elimination stage) .
Biochemical Pathways
The reaction of 2-Butanone 2,4-Dinitrophenylhydrazone with aldehydes and ketones results in the formation of 2,4-dinitrophenylhydrazones . This reaction is part of the broader class of addition-elimination reactions, which are fundamental to many biochemical pathways.
Result of Action
The result of the action of 2-Butanone 2,4-Dinitrophenylhydrazone is the formation of a 2,4-dinitrophenylhydrazone . This product is often characterized by a bright orange or yellow precipitate, indicating the presence of the carbon-oxygen double bond in an aldehyde or ketone . This reaction is commonly used as a test for the presence of aldehydes and ketones.
Action Environment
The action of 2-Butanone 2,4-Dinitrophenylhydrazone can be influenced by various environmental factors. For instance, the acidity of the reaction solution and the reaction time can affect the efficiency of the derivatization reaction . .
Safety and Hazards
2-Butanone 2,4-Dinitrophenylhydrazone is classified as a skin irritant (Category 2), an eye irritant (Category 2), and a substance that may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this compound .
Future Directions
properties
IUPAC Name |
N-(butan-2-ylideneamino)-2,4-dinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWSANGSIWAACK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871816 | |
Record name | 1-(Butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
958-60-1 | |
Record name | 2-Butanone, 2-(2,4-dinitrophenyl)hydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=958-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butanone-2,4-dinitrophenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the presence of both E and Z isomers of 2-butanone 2,4-dinitrophenylhydrazone a concern in analyzing HNB tobacco products?
A: The analysis of carbonyl compounds in HNB tobacco products often employs the derivatization of these compounds with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazone derivatives. These derivatives, including 2-butanone 2,4-dinitrophenylhydrazone, can exist as both E and Z isomers. [, ] The presence of both isomers introduces analytical challenges as their ratio can change depending on factors like the presence of acid or water. [, ] This variability can lead to inaccurate quantification of the original carbonyl compounds in the HNB smoke. [, ]
Q2: How does the addition of phosphoric acid impact the analysis of 2-butanone 2,4-dinitrophenylhydrazone in HNB tobacco smoke analysis?
A: While the presence of acid can alter the E/Z isomer ratio of 2-butanone 2,4-dinitrophenylhydrazone, controlled addition of phosphoric acid proves beneficial in HPLC analysis. [] Adding phosphoric acid to both the sample and standard reference solution (to achieve a 0.02–1.0% acid concentration) helps stabilize the isomer ratio, ensuring consistent and accurate quantification of the derivative. [] This practice is crucial for reliable measurements of carbonyl compounds like 2-butanone in HNB products.
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